Cas no 2228480-69-9 (tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate)

Tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate is a specialized carbamate derivative used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group and a substituted phenyl ring, which enhance its utility in peptide coupling and selective N-methylation reactions. The compound's stability under mild conditions and compatibility with a range of reagents make it valuable for constructing complex molecular frameworks. Its well-defined reactivity profile allows for precise functionalization, particularly in the synthesis of bioactive molecules. The presence of both carbonyl and carbamate functionalities offers versatility in further derivatization, supporting applications in medicinal chemistry and material science.
tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate structure
2228480-69-9 structure
Product Name:tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate
CAS No:2228480-69-9
MF:C16H23NO3
MW:277.358724832535
CID:6299387
PubChem ID:165662509
Update Time:2025-06-08

tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate
    • 2228480-69-9
    • tert-butyl N-[1-(3,4-dimethylphenyl)-2-oxoethyl]-N-methylcarbamate
    • EN300-1902020
    • Inchi: 1S/C16H23NO3/c1-11-7-8-13(9-12(11)2)14(10-18)17(6)15(19)20-16(3,4)5/h7-10,14H,1-6H3
    • InChI Key: MLCMMETYOWMCNT-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C(C=O)C1C=CC(C)=C(C)C=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 277.16779360g/mol
  • Monoisotopic Mass: 277.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.6Ų

tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate

Research Brief on tert-Butyl N-1-(3,4-Dimethylphenyl)-2-Oxoethyl-N-Methylcarbamate (CAS: 2228480-69-9)

The compound tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate (CAS: 2228480-69-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative is of particular interest due to its potential applications in drug discovery and development, especially as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its structural properties, synthetic pathways, and biological activities, providing valuable insights for researchers in the field.

One of the primary focuses of current research is the compound's role as a building block in the synthesis of novel therapeutic agents. Its unique chemical structure, featuring a tert-butyl carbamate group and a 3,4-dimethylphenyl moiety, makes it a versatile intermediate for the development of targeted drugs. Recent publications have highlighted its use in the synthesis of protease inhibitors and kinase modulators, which are critical in the treatment of various diseases, including cancer and inflammatory disorders.

In terms of synthetic chemistry, advancements have been made in optimizing the production of tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate. Researchers have developed more efficient catalytic methods to achieve higher yields and purity, which are essential for its application in large-scale pharmaceutical manufacturing. These improvements not only reduce production costs but also enhance the reproducibility of the compound for research purposes.

Biological evaluations of this compound have revealed promising activity profiles. Preliminary studies indicate that it exhibits moderate inhibitory effects on specific enzymatic targets, suggesting its potential as a lead compound for further optimization. However, detailed mechanistic studies and in vivo evaluations are still required to fully understand its therapeutic potential and safety profile.

In conclusion, tert-butyl N-1-(3,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate (CAS: 2228480-69-9) represents a valuable chemical entity in the realm of drug discovery. Its synthetic versatility and biological activity make it a subject of ongoing research, with the potential to contribute to the development of new therapeutic agents. Future studies should focus on elucidating its mechanism of action and exploring its applications in various disease models.

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